1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
The compound “1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains a naphthyridine backbone, which is a nitrogen-containing heterocyclic compound. The molecule also has a fluorobenzyl group, a nitrophenyl group, and a carboxamide group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The naphthyridine core would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group is electron-withdrawing and could potentially be reduced to an amine. The carboxamide could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of a fluorine atom could increase its lipophilicity, potentially influencing its solubility and permeability .Scientific Research Applications
Fluorescent Chemosensors
A novel Schiff base system incorporating naphthalene units demonstrates high selectivity and sensitivity for Zn(2+) ion detection over other metal ions. This property is utilized for AND logic gate behavior at the molecular level, with Zn(2+) and triethylamine as inputs, and fluorescence intensity as the output, highlighting its application in molecular electronics and sensing technologies (Azadbakht & Keypour, 2012).
PET Tracers for Serotonin 5-HT(1A) Receptors
The compound N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, synthesized from 4-nitropyridin-2-yl precursors, exhibits high affinity and selectivity as a 5-HT1A receptor antagonist. Its characteristics make it a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders, demonstrating its potential in medical imaging and diagnostics (García et al., 2014).
Crystal Structure Analysis
The synthesis and crystal structure of diflunisal carboxamides derived from amidation and esterification processes were confirmed by single-crystal X-ray diffraction. This study provides insights into the molecular packing stabilized by intermolecular hydrogen bonds, contributing to the understanding of molecular interactions and the design of new drug molecules (Zhong et al., 2010).
Organic Electronics
Naphthalene tetracarboxylic diimides (NDIs) derivatives, including those functionalized with p-fluorophenyl and p-fluorobenzyl, were synthesized and utilized in organic field effect transistors (OFETs). These materials display high decomposition temperature and low LUMO energy levels, facilitating air-stable electron transport. The study demonstrates the potential of fluorinated N-substituents to optimize molecular arrangement and enhance device performance in organic electronics (Peng & Li, 2018).
Future Directions
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4/c23-16-5-3-14(4-6-16)13-26-20-15(2-1-11-24-20)12-19(22(26)29)21(28)25-17-7-9-18(10-8-17)27(30)31/h1-12H,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZQKUDLLXOYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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